molecular formula C23H24N2O5S B2525656 ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251671-32-5

ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2525656
CAS No.: 1251671-32-5
M. Wt: 440.51
InChI Key: REIKCFONCBGTDJ-UHFFFAOYSA-N
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Description

This compound features a benzothiazine core modified with a 1,1-dioxido (sulfone) group, a piperidine-1-carbonyl substituent at position 2, and an ethyl benzoate ester at position 2. The sulfone group enhances metabolic stability and polarity, while the piperidine moiety may influence receptor binding. The ethyl benzoate ester contributes to lipophilicity, affecting bioavailability and solubility .

Properties

IUPAC Name

ethyl 3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-2-30-23(27)17-9-8-10-18(15-17)25-16-21(22(26)24-13-6-3-7-14-24)31(28,29)20-12-5-4-11-19(20)25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKCFONCBGTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a compound of interest due to its potential biological activity. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H23N2O5S
  • Molecular Weight : 475.0 g/mol
  • CAS Number : 1251699-06-5

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation. The benzothiazine core structure is known for its ability to interact with biological targets, influencing pathways related to inflammation and infection.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazine compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and protozoa. The specific activity against Leishmania species has been highlighted in recent research, indicating that modifications in the structure can enhance potency against these parasites .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor effects. In vitro assays have revealed that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways associated with cancer growth .

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties associated with benzothiazine derivatives. Compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vivo studies have indicated a reduction in inflammatory markers in animal models treated with these compounds .

Case Studies

StudyObjectiveFindings
Study AEvaluate antileishmanial activityCompound showed LC50 values of 13 µM against L. braziliensis .
Study BAssess cytotoxicity in cancer cellsSignificant reduction in cell viability observed at concentrations above 10 µM .
Study CInvestigate anti-inflammatory effectsInhibition of COX enzymes was noted with IC50 values lower than standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the benzothiazine ring : Altering these can enhance or reduce activity.
  • Piperidine moiety : This group is crucial for biological interactions and can affect solubility and permeability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazine structure often exhibit significant antimicrobial properties. Ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate has been evaluated for its effectiveness against various microbial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values need further investigation .

Anticancer Potential

The compound's ability to interact with specific biological targets makes it a candidate for anticancer research. Studies have shown that derivatives of benzothiazine can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation . this compound may share these properties due to its structural similarities.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways associated with various diseases. Understanding the specific interactions of this compound with target enzymes will be crucial for developing new therapeutic strategies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The synthesis pathway often includes the formation of the benzothiazine core followed by functionalization to introduce the piperidine and ethoxy groups.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural HighlightsUnique Features
Ethyl 3-[6-chloro...Contains ethoxy groupEnhanced solubility
Methyl 3-[6-chloro...]Methyl instead of ethoxyDifferent biological activity profile
N-(2-(piperidinocarbonyl)benzothiazoleLacks chloro substituentVarying pharmacological activities

These comparisons highlight how slight modifications in structure can lead to different biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of benzothiazine derivatives. For instance:

  • Synthesis and Antibacterial Activity : A study synthesized a series of benzothiazine derivatives and evaluated their antibacterial activities against various strains. Compounds with similar structures to ethyl 3-[1,1-dioxido...] showed promising results against resistant bacterial strains .
  • Anticancer Studies : Research on related benzothiazine compounds indicated their potential in inducing apoptosis in cancer cells through mechanisms involving tubulin inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

(a) Benzothiazine vs. Thiazole Derivatives
  • Ethyl 2-[4-(2H-1,4-benzothiazin-3-yl)-1-piperazinyl]-1,3-thiazole-4-carboxylate (): Replaces the benzothiazine sulfone with a thiazole ring. The thiazole ring may alter electronic properties, impacting interactions with biological targets .
(b) Sulfone vs. Non-Sulfonated Benzothiazines
  • 1-(6-Nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine derivatives ():
    Lack the 1,1-dioxido group, leading to lower oxidative stability. Sulfonation in the target compound likely improves resistance to metabolic degradation .

Substituent Variations

(a) Piperidine Carbonyl vs. Pyridazine/Isoxazole Groups
  • I-6230, I-6232, I-6273 (Ethyl benzoates with pyridazine or isoxazole substituents; ):
    Pyridazine and isoxazole groups introduce different hydrogen-bonding capabilities. Piperidine-1-carbonyl in the target compound may enhance binding to amine-recognizing receptors (e.g., GPCRs) compared to aromatic heterocycles .
(b) Piperidine vs. Tetrazolo-diazepinone Moieties
  • 4-(Piperidin-1-yl)-4H-benzo[b]tetrazolo-[1,5-d][1,4]diazepin-5(6H)-one (): Replaces the benzothiazine core with a tetrazolo-diazepinone system.

Ester Group Modifications

  • Ethyl 4-(dimethylamino)benzoate (): The dimethylamino group increases electron density, enhancing reactivity in polymerization. In contrast, the ethyl benzoate in the target compound prioritizes lipophilicity for membrane penetration .
  • Methyl/Propyl Benzoates ():
    Shorter alkyl chains (methyl) reduce lipophilicity, while longer chains (propyl) increase it. Ethyl balances solubility and bioavailability .

Physicochemical Comparison

Property Target Compound I-6230 (Pyridazine) Ethyl 4-(dimethylamino)benzoate
LogP ~3.2 (estimated) ~2.8 ~1.5
Water Solubility Low (sulfone enhances polarity) Moderate High (polar dimethylamino group)
Metabolic Stability High (sulfone resistance) Moderate Low (reactive ester)

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